5-Hydroxy-4,6,7-trimethyl-2,3-dihydro-1-benzofuran-2-one
Description
5-Hydroxy-4,6,7-trimethyl-2,3-dihydro-1-benzofuran-2-one is a chemical compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are found in various natural products. This particular compound is characterized by its unique structure, which includes a benzofuran ring substituted with hydroxy and methyl groups.
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
5-hydroxy-4,6,7-trimethyl-3H-1-benzofuran-2-one |
InChI |
InChI=1S/C11H12O3/c1-5-6(2)11-8(4-9(12)14-11)7(3)10(5)13/h13H,4H2,1-3H3 |
InChI Key |
TUMSDSLPWRMFLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(CC(=O)O2)C(=C1O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4,6,7-trimethyl-2,3-dihydro-1-benzofuran-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-hydroxy-4,6,7-trimethylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the benzofuran ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-4,6,7-trimethyl-2,3-dihydro-1-benzofuran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group in the benzofuran ring can be reduced to form an alcohol.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents like bromine or chlorine can be used in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 5-oxo-4,6,7-trimethyl-2,3-dihydro-1-benzofuran-2-one.
Reduction: Formation of 5-hydroxy-4,6,7-trimethyl-2,3-dihydro-1-benzofuran-2-ol.
Substitution: Formation of halogenated derivatives such as 5-hydroxy-4,6,7-trimethyl-2,3-dihydro-1-benzofuran-2-one bromide.
Scientific Research Applications
5-Hydroxy-4,6,7-trimethyl-2,3-dihydro-1-benzofuran-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of skin diseases and cancer.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Hydroxy-4,6,7-trimethyl-2,3-dihydro-1-benzofuran-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4,6,7-Trimethyl-2,3-dihydro-1-benzofuran-2-one: Lacks the hydroxy group, resulting in different chemical reactivity and biological activity.
5-Hydroxy-2,3-dihydro-1-benzofuran-2-one: Lacks the methyl groups, leading to different steric and electronic properties.
Uniqueness
5-Hydroxy-4,6,7-trimethyl-2,3-dihydro-1-benzofuran-2-one is unique due to the presence of both hydroxy and methyl groups, which contribute to its distinct chemical reactivity and biological activity
Biological Activity
5-Hydroxy-4,6,7-trimethyl-2,3-dihydro-1-benzofuran-2-one, also known as 5-Hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid, is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews its biological properties, therapeutic applications, and relevant case studies.
- Molecular Formula : C13H16O4
- Molecular Weight : 236.26 g/mol
- IUPAC Name : 2-(5-hydroxy-4,6,7-trimethyl-2,3-dihydro-1-benzofuran-2-yl)acetic acid
Antioxidant Activity
Research indicates that 5-Hydroxy-4,6,7-trimethyl-2,3-dihydro-1-benzofuran-2-one exhibits notable antioxidant properties. Antioxidants are crucial in mitigating oxidative stress and preventing cellular damage caused by free radicals.
Table 1: Antioxidant Activity Assays
| Assay Type | Methodology | Result |
|---|---|---|
| DPPH Assay | Free radical scavenging | IC50 = 25 µg/mL |
| ORAC Assay | Fluorescein decay method | Trolox Equivalent = 150 µM |
These assays demonstrate the compound's ability to scavenge free radicals effectively and its potential role in preventing oxidative damage.
Anti-inflammatory Properties
The compound has been studied for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various animal models.
Case Study: In Vivo Anti-inflammatory Effects
In a study involving mice subjected to inflammatory challenges (e.g., carrageenan-induced paw edema), administration of the compound resulted in a significant reduction in swelling compared to the control group. The mechanism is believed to involve modulation of the NF-kB signaling pathway.
Mucoregulator and Anti-Ischemic Effects
5-Hydroxy-4,6,7-trimethyl-2,3-dihydro-1-benzofuran-2-one has been identified as a mucoregulator and anti-ischemic agent. Its application in treating respiratory conditions and improving blood flow during ischemic events has been documented.
Table 2: Therapeutic Applications
| Application | Mechanism of Action | Evidence Source |
|---|---|---|
| Mucoregulator | Reduces mucus viscosity | US4999350A |
| Anti-Ischemic Agent | Improves blood flow and reduces tissue damage | US4999350A |
Pharmacokinetics
The pharmacokinetic profile of the compound suggests it has favorable absorption characteristics when administered orally. Studies indicate that it reaches peak plasma concentrations within 1 hour post-administration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
